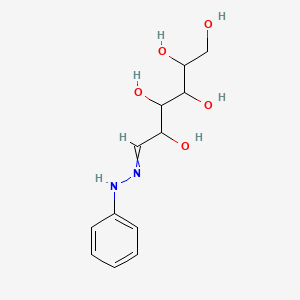
D-galactose phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-galactose phenylhydrazone is a derivative of D-galactose, a monosaccharide sugar This compound is formed when D-galactose reacts with phenylhydrazineOsazones were first developed by Emil Fischer and are used to identify and differentiate various monosaccharides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of D-galactose phenylhydrazone involves the reaction of D-galactose with an excess of phenylhydrazine under boiling conditions. The reaction typically proceeds as follows:
- D-galactose is dissolved in water.
- An excess of phenylhydrazine is added to the solution.
- The mixture is heated to boiling for a specific period, usually around 1-2 hours.
- The reaction mixture is then cooled, and the resulting osazone crystals are filtered and purified .
Industrial Production Methods
While the preparation of this compound is primarily conducted in laboratory settings for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
D-galactose phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound back to its original sugar form.
Substitution: The phenylhydrazone group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hypobromite are used to oxidize the compound.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phenylhydrazone compounds .
Wissenschaftliche Forschungsanwendungen
D-galactose phenylhydrazone has several scientific research applications, including:
Chemistry: Used as a reagent to identify and differentiate monosaccharides.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and diagnostics.
Industry: Used in the production of various chemical derivatives and as a research tool in carbohydrate chemistry
Wirkmechanismus
The mechanism of action of D-galactose phenylhydrazone involves its interaction with specific molecular targets and pathways. The compound forms stable hydrazone bonds with carbonyl groups, which can affect various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
D-galactose phenylhydrazone is similar to other osazones, such as:
- D-glucose phenylhydrazone
- D-mannose phenylhydrazone
- D-fructose phenylhydrazone
These compounds share similar preparation methods and chemical properties but differ in their specific sugar components. This compound is unique due to its specific interactions and applications related to D-galactose .
Eigenschaften
Molekularformel |
C12H18N2O5 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2 |
InChI-Schlüssel |
MAKRUZFBMOBWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


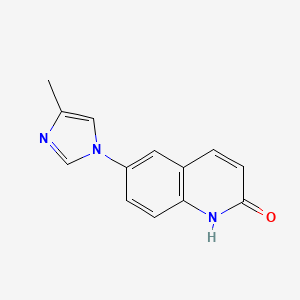
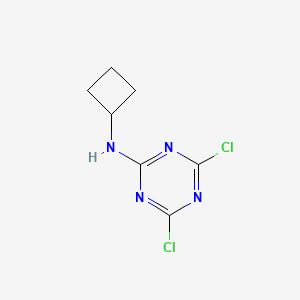
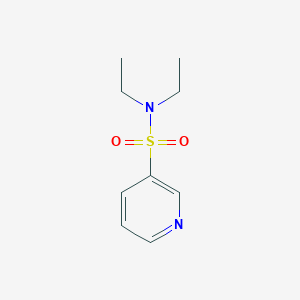
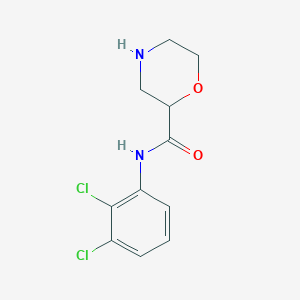
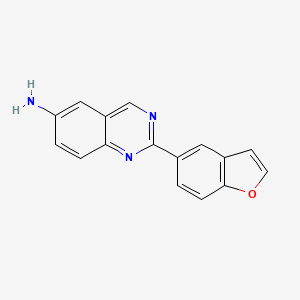
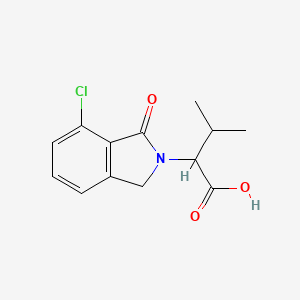
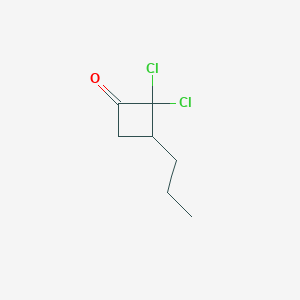
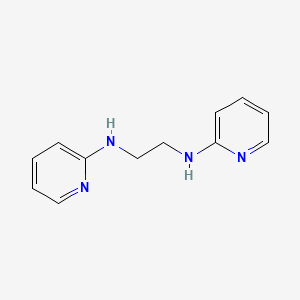
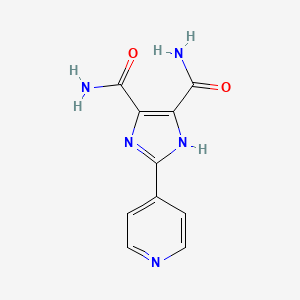
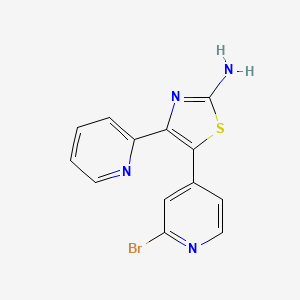

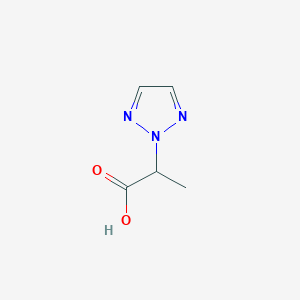
![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
